3-(Piperazin-1-yl)phenol hydrochloride
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Overview
Description
3-(Piperazin-1-yl)phenol hydrochloride is a chemical compound that features a piperazine ring attached to a phenol group, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)phenol hydrochloride typically involves the reaction of phenol with piperazine under controlled conditions. One common method includes:
Starting Materials: Phenol and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide to deprotonate the phenol, making it more nucleophilic.
Procedure: The phenol is reacted with piperazine in a suitable solvent like ethanol or methanol. The mixture is heated to reflux for several hours.
Isolation: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Formation of Hydrochloride Salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix phenol and piperazine.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial purification techniques such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)phenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)phenol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors in biological systems.
Pathways: The compound may modulate neurotransmitter pathways, particularly those involving dopamine and serotonin, contributing to its potential antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with similar structural features but different biological activities.
3-(1-Piperazinyl)phenol: The free base form of the hydrochloride salt.
Uniqueness
3-(Piperazin-1-yl)phenol hydrochloride is unique due to its specific combination of a phenol group and a piperazine ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility, making it more suitable for various applications in research and industry.
Properties
Molecular Formula |
C10H15ClN2O |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
3-piperazin-1-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c13-10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11,13H,4-7H2;1H |
InChI Key |
PFZMVKLBBQRDQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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